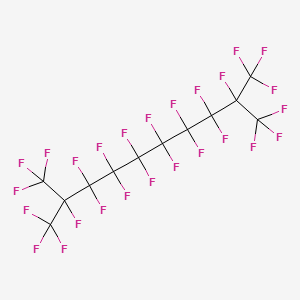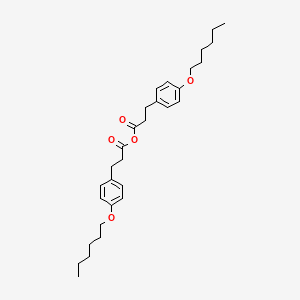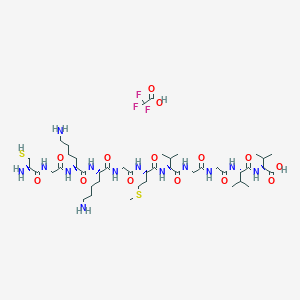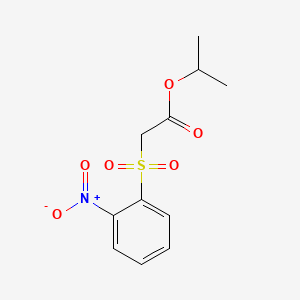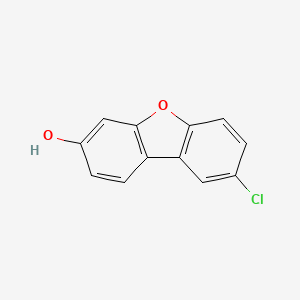
9-Methylbenzo(k)fluoranthene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Methylbenzo(k)fluoranthene is a polycyclic aromatic hydrocarbon (PAH) with a complex structure that includes multiple fused aromatic rings. This compound is a derivative of benzo(k)fluoranthene, where a methyl group is attached to the ninth position of the benzo(k)fluoranthene skeleton. PAHs like this compound are known for their stability and persistence in the environment, as well as their potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methylbenzo(k)fluoranthene typically involves the alkylation of benzo(k)fluoranthene. One common method is the Friedel-Crafts alkylation, where benzo(k)fluoranthene reacts with a methylating agent such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions usually require an inert atmosphere and controlled temperature to ensure the selective formation of the 9-methyl derivative.
Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 9-Methylbenzo(k)fluoranthene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of partially hydrogenated products.
Substitution: Electrophilic substitution reactions, such as nitration or sulfonation, can occur at the aromatic rings, introducing nitro or sulfonic acid groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Partially hydrogenated products.
Substitution: Nitro- and sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
9-Methylbenzo(k)fluoranthene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of PAHs in various chemical reactions and environmental conditions.
Biology: Research on its biological activity helps in understanding the toxicological effects of PAHs on living organisms.
Medicine: Studies on its potential carcinogenicity and mutagenicity contribute to the assessment of health risks associated with PAH exposure.
Industry: It is used in the development of materials with specific photophysical properties, such as organic semiconductors and fluorescent probes.
Mecanismo De Acción
The mechanism of action of 9-Methylbenzo(k)fluoranthene involves its interaction with cellular components, leading to various biological effects. It can intercalate into DNA, causing mutations and potentially leading to carcinogenesis. The compound may also generate reactive oxygen species (ROS) through metabolic activation, resulting in oxidative stress and cellular damage. Key molecular targets include DNA, enzymes involved in metabolic activation, and antioxidant defense systems.
Comparación Con Compuestos Similares
- Benzo(a)fluoranthene
- Benzo(b)fluoranthene
- Benzo(e)fluoranthene
- Benzo(j)fluoranthene
Comparison: 9-Methylbenzo(k)fluoranthene is unique due to the presence of the methyl group at the ninth position, which can influence its chemical reactivity and biological activity. Compared to its non-methylated counterparts, it may exhibit different solubility, stability, and interaction with biological molecules. The methyl group can also affect the compound’s photophysical properties, making it useful in specific industrial applications.
Propiedades
Número CAS |
95741-55-2 |
|---|---|
Fórmula molecular |
C21H14 |
Peso molecular |
266.3 g/mol |
Nombre IUPAC |
9-methylbenzo[k]fluoranthene |
InChI |
InChI=1S/C21H14/c1-13-8-9-15-11-19-17-6-2-4-14-5-3-7-18(21(14)17)20(19)12-16(15)10-13/h2-12H,1H3 |
Clave InChI |
NJAFVWDEOZWHEK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CC3=C(C=C2C=C1)C4=CC=CC5=C4C3=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



